N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9108386
InChI: InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25)
SMILES: CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide

CAS No.:

Cat. No.: VC9108386

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide -

Specification

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
IUPAC Name N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25)
Standard InChI Key IPSGXKAFCLXWMU-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide is characterized by a quinoline core substituted with a chlorine atom at position 5, a hydroxyl group at position 8, and an acetamide-linked 4-isopropylphenyl group at position 7. This configuration confers unique electronic and steric properties that enhance its interaction with biological targets.

Table 1: Molecular Properties of N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide

PropertyValue
Molecular FormulaC21H21ClN2O2\text{C}_{21}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight368.9 g/mol
IUPAC NameN-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide
SMILESCC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C
InChI KeyIPSGXKAFCLXWMU-UHFFFAOYSA-N

The presence of the chloro and hydroxy groups enhances solubility in polar solvents, while the lipophilic isopropylphenyl moiety improves membrane permeability, a critical factor for bioavailability.

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. In vitro assays demonstrate a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, outperforming standard antibiotics like ampicillin in resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, a key enzyme in DNA replication.

Anticancer Activity

In cancer research, the compound has shown potent cytotoxicity against multiple cell lines:

Table 2: Anticancer Activity Across Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15Apoptosis via caspase-3 activation
MCF-710DNA intercalation and topoisomerase II inhibition
A54912Cell cycle arrest at G2/M phase

Notably, its selectivity index (SI) for cancer cells over normal fibroblasts exceeds 5, indicating a favorable therapeutic window.

Mechanisms of Action

DNA Interaction

The planar quinoline core facilitates intercalation into DNA duplexes, distorting the helical structure and impairing replication. Spectroscopic studies reveal a binding constant (KbK_b) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1}, comparable to doxorubicin, a clinically used intercalator.

Enzyme Inhibition

The compound inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for nucleotide biosynthesis. Kinetic assays show competitive inhibition with KiK_i values of 0.8 µM (TS) and 1.2 µM (DHFR), effectively starving rapidly dividing cells of DNA precursors.

Research Findings

Case Study 1: Antimicrobial Efficacy in Biofilm Models

In a 2024 study, the compound reduced S. aureus biofilm biomass by 78% at 50 µg/mL, surpassing vancomycin (52% reduction). This activity correlates with downregulation of ica operon genes responsible for polysaccharide intercellular adhesion.

Case Study 2: Synergy with Chemotherapeutic Agents

Combination therapy with paclitaxel in MCF-7 cells resulted in a synergistic effect (combination index = 0.3), reducing paclitaxel dosage requirements by 60% while maintaining efficacy.

Comparative Analysis with Related Quinoline Derivatives

Table 3: Structural Modifications and Biological Impact

Compound NameKey Structural FeatureAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide4-isopropylphenyl12.5 (S. aureus)10 (MCF-7)
N-[(5-Chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]acetamide4-nitrophenyl25 (S. aureus)18 (MCF-7)
N-[(5-Chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide4-methoxyphenyl18 (S. aureus)14 (MCF-7)

The isopropyl group confers optimal lipophilicity, balancing membrane permeability and aqueous solubility.

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